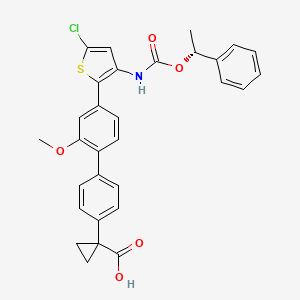
LPA receptor antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysophosphatidic acid receptor antagonist-1 is a compound that inhibits the activity of lysophosphatidic acid receptorsThese receptors are involved in various cellular processes, including cell migration, proliferation, cytokine production, thrombosis, fibrosis, angiogenesis, and lymphangiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysophosphatidic acid receptor antagonist-1 involves the creation of amino lipids derived from compounds such as AM095 and AM966. These amino lipids are then formulated into lipid nanoparticles encapsulating messenger RNA. For example, the formulation of LA5-lipid nanoparticles with AM966 head group and biodegradable acetal lipid tails has shown efficient delivery to lung fibroblasts .
Industrial Production Methods
Industrial production methods for lysophosphatidic acid receptor antagonist-1 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Lysophosphatidic acid receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of lysophosphatidic acid receptor antagonist-1 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Lysophosphatidic acid receptor antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of lysophosphatidic acid receptors in various chemical processes.
Biology: Investigated for its effects on cell migration, proliferation, and cytokine production.
Mechanism of Action
Lysophosphatidic acid receptor antagonist-1 exerts its effects by binding to lysophosphatidic acid receptors and inhibiting their activity. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell migration, proliferation, and cytokine production. The molecular targets involved include various isoforms of G proteins, such as G alpha s, G alpha i, G alpha q, and G alpha 12/13 .
Comparison with Similar Compounds
Lysophosphatidic acid receptor antagonist-1 can be compared with other similar compounds, such as:
AM095: A compound used in the synthesis of lysophosphatidic acid receptor antagonist-1.
AM966: Another compound used in the synthesis of lysophosphatidic acid receptor antagonist-1.
Lysophosphatidic acid receptor antagonist-1 is unique in its specific targeting of lysophosphatidic acid receptors and its potential therapeutic applications in treating various diseases.
Properties
CAS No. |
1186371-31-2 |
|---|---|
Molecular Formula |
C30H26ClNO5S |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
1-[4-[4-[5-chloro-3-[[(1R)-1-phenylethoxy]carbonylamino]thiophen-2-yl]-2-methoxyphenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C30H26ClNO5S/c1-18(19-6-4-3-5-7-19)37-29(35)32-24-17-26(31)38-27(24)21-10-13-23(25(16-21)36-2)20-8-11-22(12-9-20)30(14-15-30)28(33)34/h3-13,16-18H,14-15H2,1-2H3,(H,32,35)(H,33,34)/t18-/m1/s1 |
InChI Key |
LYIMNTCVYUXJEZ-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



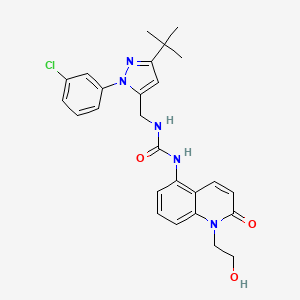
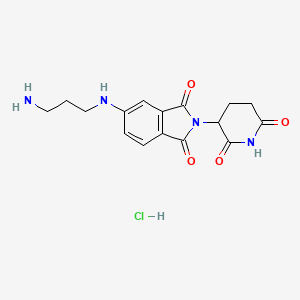
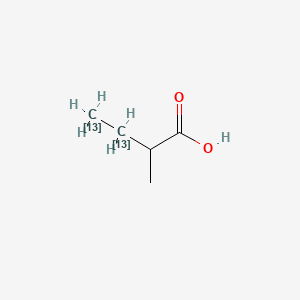
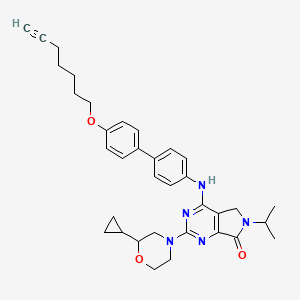
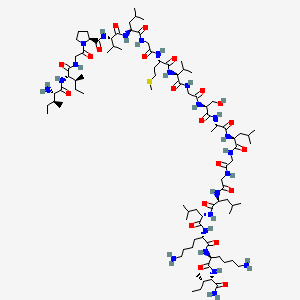
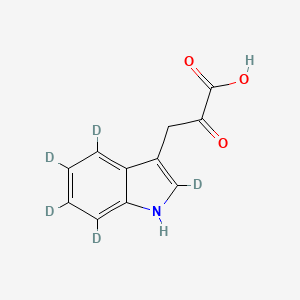
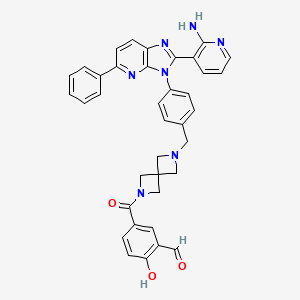
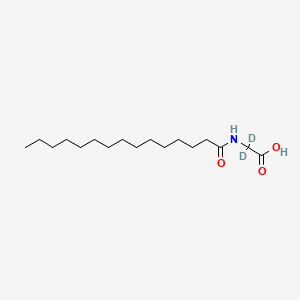
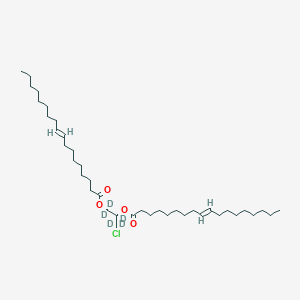
![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide](/img/structure/B12374340.png)
![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
![(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)

